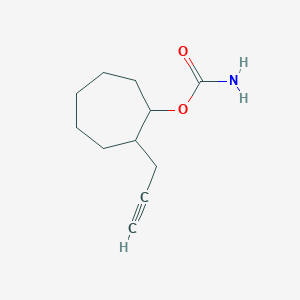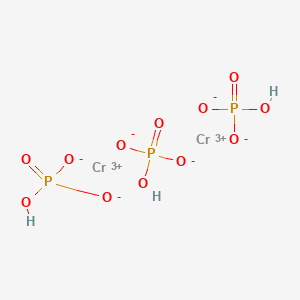
Titanyl o-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-(salicylato-o1,o2)oxotitanium: is a coordination compound with the molecular formula C14H10O7Ti . It is known for its unique structure, where titanium is coordinated with two salicylate ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis-(salicylato-o1,o2)oxotitanium typically involves the reaction of titanium tetrachloride with salicylic acid in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
TiCl4+2C7H6O3+Base→C14H10O7Ti+By-products
Industrial Production Methods: Industrial production of bis-(salicylato-o1,o2)oxotitanium follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: Bis-(salicylato-o1,o2)oxotitanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of titanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert bis-(salicylato-o1,o2)oxotitanium to lower oxidation states of titanium.
Substitution: The salicylate ligands can be substituted with other ligands, altering the properties of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions are facilitated by the use of coordinating solvents and elevated temperatures.
Major Products Formed:
Oxidation: Titanium dioxide and various organic oxidation products.
Reduction: Lower oxidation state titanium complexes.
Substitution: New coordination compounds with different ligands.
Scientific Research Applications
Chemistry: Bis-(salicylato-o1,o2)oxotitanium is used as a precursor in the synthesis of titanium-based materials. It serves as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: In biological research, bis-(salicylato-o1,o2)oxotitanium is studied for its potential as an antimicrobial agent. Its interaction with biological molecules is of interest for developing new therapeutic agents.
Medicine: The compound’s potential in medicine includes its use in drug delivery systems and as a component in diagnostic imaging agents. Its unique coordination properties make it suitable for targeting specific biological pathways.
Industry: In the industrial sector, bis-(salicylato-o1,o2)oxotitanium is used in the production of advanced materials, including coatings and composites. Its catalytic properties are exploited in various chemical manufacturing processes .
Mechanism of Action
The mechanism of action of bis-(salicylato-o1,o2)oxotitanium involves its ability to coordinate with various substrates. The titanium center acts as a Lewis acid, facilitating reactions by stabilizing transition states and intermediates. The salicylate ligands play a crucial role in modulating the reactivity and selectivity of the compound. Molecular targets include organic molecules and biological macromolecules, where the compound can induce structural changes and catalytic transformations .
Comparison with Similar Compounds
Titanium tetrachloride: A precursor in the synthesis of various titanium compounds.
Titanium dioxide: A widely used material in pigments, photocatalysis, and solar cells.
Titanium isopropoxide: Used in the synthesis of titanium-based materials and as a catalyst.
Uniqueness: Bis-(salicylato-o1,o2)oxotitanium is unique due to its specific coordination environment and the presence of salicylate ligands. This imparts distinct properties, such as enhanced catalytic activity and specific interactions with biological molecules, setting it apart from other titanium compounds.
Properties
CAS No. |
56647-56-4 |
|---|---|
Molecular Formula |
C14H10O7Ti |
Molecular Weight |
338.09 g/mol |
IUPAC Name |
2-hydroxybenzoate;oxotitanium(2+) |
InChI |
InChI=1S/2C7H6O3.O.Ti/c2*8-6-4-2-1-3-5(6)7(9)10;;/h2*1-4,8H,(H,9,10);;/q;;;+2/p-2 |
InChI Key |
HCMFURKTSRKTHJ-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])O.C1=CC=C(C(=C1)C(=O)[O-])O.O=[Ti+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


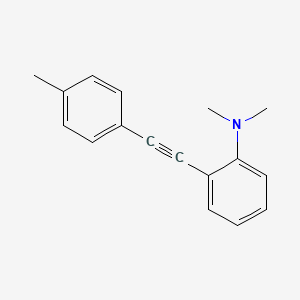

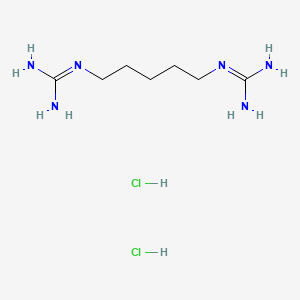
![N-[[4-[4-(benzimidazol-1-ylmethyl)-6-[4-(hydroxymethyl)phenyl]-5-phenyl-1,3-dioxan-2-yl]phenyl]methyl]benzenesulfonamide](/img/structure/B13770463.png)

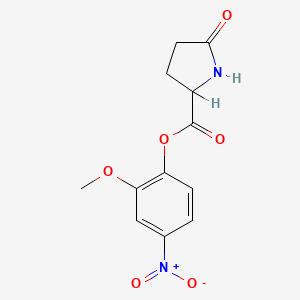
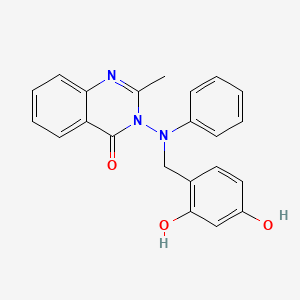
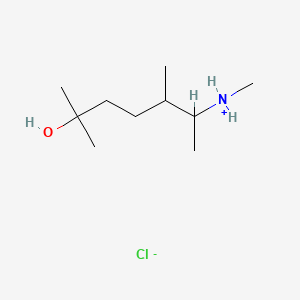

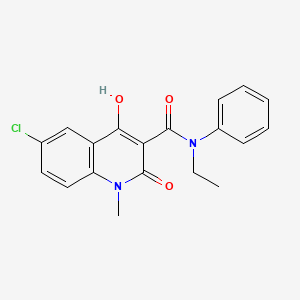
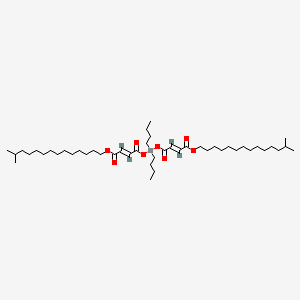
![1-azoniabicyclo[3.2.1]octan-6-yl 9H-fluorene-9-carboxylate;chloride](/img/structure/B13770498.png)
